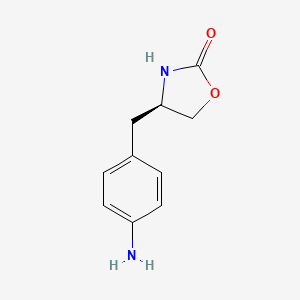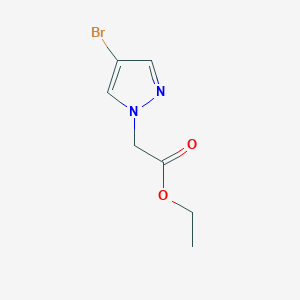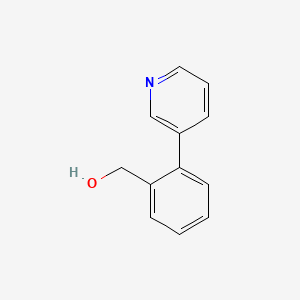
(2-Pyrid-3-ylphenyl)methanol
Übersicht
Beschreibung
(2-Pyrid-3-ylphenyl)methanol, also known as 2-PPM, is a phenolic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 145-147 °C. 2-PPM has a unique structure that allows it to interact with biological systems, making it a useful tool for studying chemical and biological processes.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
(2-Pyrid-3-ylphenyl)methanol and related compounds have been studied for their utility in organocatalysis. For example, Lattanzi (2006) reported that bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a related compound, was an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with up to 56% ee (Lattanzi, 2006).
Biochemical Studies
Methanol, a derivative of this compound, has been used in biochemical studies. Nguyen et al. (2019) demonstrated that methanol can significantly affect lipid dynamics in biological membranes, which is crucial for understanding the behavior of transmembrane proteins and peptides (Nguyen et al., 2019).
Biocatalysis
Chen et al. (2021) focused on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This study emphasized a green and efficient synthesis method using recombinant Escherichia coli, highlighting the potential of this compound derivatives in biocatalysis (Chen et al., 2021).
Electrocatalysis
Seshadri et al. (1994) explored the use of pyridinium ion, a related compound, as a novel homogeneous catalyst for the reduction of CO2 to methanol, demonstrating its ability to achieve high methanol faradaic yields at low overpotentials (Seshadri, Lin, & Bocarsly, 1994).
Photocatalysis
In the realm of photocatalysis, Duda et al. (1997) investigated iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine, a structurally similar compound, for their catalytic activity in the oxidation of catechols (Duda, Pascaly, & Krebs, 1997).
Chromatography
Okamoto et al. (1989) demonstrated the use of optically active poly(diphenyl-2-pyridylmethyl methacrylate), a polymer derived from a similar compound, as a chiral stationary phase for high-performance liquid chromatography, showing its ability to resolve racemic compounds (Okamoto, Mohri, & Hatada, 1989).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level
Biochemical Pathways
Methanol and its derivatives are known to be involved in various biochemical pathways, including methanol oxidation
Pharmacokinetics
The compound’s molecular weight, as reported, is 185.22 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Pyrid-3-ylphenyl)methanol. For instance, pH is known to affect the activity of many compounds . Additionally, the production of methanol-based compounds can be influenced by variable renewable electricity . .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 185.22
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of (2-Pyrid-3-ylphenyl)methanol over time in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Eigenschaften
IUPAC Name |
(2-pyridin-3-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMDJYNQPJMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428741 | |
| Record name | (2-Pyrid-3-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-03-8 | |
| Record name | 2-(3-Pyridinyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Pyrid-3-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)
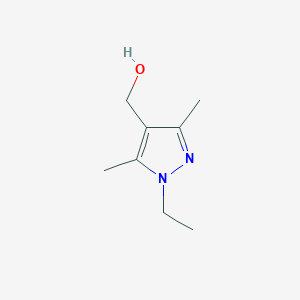
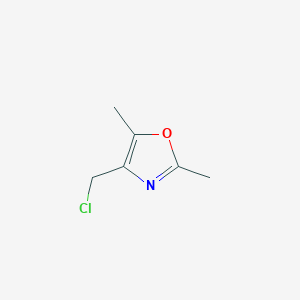
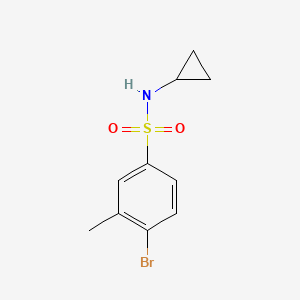

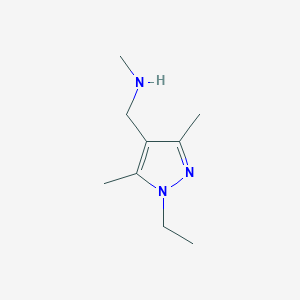
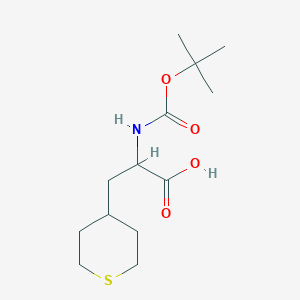
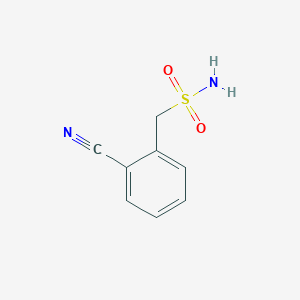

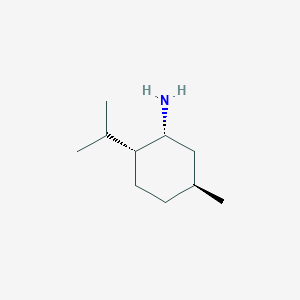
![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)
